4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H11N3O3 and a molecular weight of 245.24 g/mol It is a pyrimidine derivative, characterized by the presence of a pyrimidine ring substituted with a 4-methoxyaniline group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid typically involves the condensation of 4-methoxyaniline with a pyrimidine derivative under specific reaction conditions. One common method involves the reaction of 4-methoxyaniline with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(4-hydroxyphenyl)amino]pyrimidine-5-carboxylic acid.
Reduction: Formation of 4-[(4-aminophenyl)amino]pyrimidine-5-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-hydroxyphenyl)amino]pyrimidine-5-carboxylic acid
- 4-[(4-aminophenyl)amino]pyrimidine-5-carboxylic acid
- 4-[(4-fluorophenyl)amino]pyrimidine-5-carboxylic acid
Uniqueness
4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
16100-49-5 |
---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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